molecular formula C25H19ClN2O2 B13425162 N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide

N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide

Cat. No.: B13425162
M. Wt: 414.9 g/mol
InChI Key: LPRJQLIUDBUOPH-HMMYKYKNSA-N
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Description

N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenylpyrrol group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-oxo-5-phenylpyrrole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[4-[(3E)-3-[(4-bromophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide
  • N-[4-[(3E)-3-[(4-fluorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide

Comparison: Compared to its analogs, N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its brominated or fluorinated counterparts.

Properties

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H19ClN2O2/c1-17(29)27-22-11-13-23(14-12-22)28-24(19-5-3-2-4-6-19)16-20(25(28)30)15-18-7-9-21(26)10-8-18/h2-16H,1H3,(H,27,29)/b20-15+

InChI Key

LPRJQLIUDBUOPH-HMMYKYKNSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4

Origin of Product

United States

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